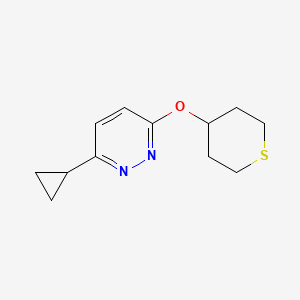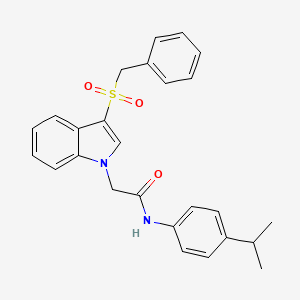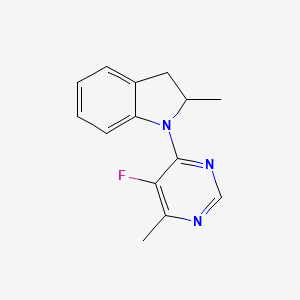![molecular formula C12H16N4O2S B2522145 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide CAS No. 955296-57-8](/img/structure/B2522145.png)
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine core is known for its various biological activities, and its derivatives are often explored for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar triazine derivatives can offer insights into its possible characteristics and uses.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the formation of the triazine ring followed by various functionalization steps. In the first paper, 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . While the exact synthesis route for the compound is not provided, similar methodologies could be applied for its synthesis, with adjustments to the starting materials and reaction conditions to incorporate the specific substituents.
Molecular Structure Analysis
Triazine derivatives often exhibit interesting structural features due to their heterocyclic nature. The second paper discusses the crystal structures of related compounds, where the molecules display a folded conformation around the methylene carbon atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonding. For the compound , a similar folded conformation could be expected, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine ring. The papers provided do not detail specific chemical reactions for the compound , but the antiviral activity of similar compounds suggests that they may interact with biological macromolecules, possibly through reactions such as hydrogen bonding or covalent modifications . The presence of the acetamide group could also be a site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are determined by their molecular structure. The third paper uses vibrational spectroscopy and computational methods to characterize the properties of a similar compound . The study reveals the impact of rehybridization and hyperconjugation on the molecule's stability and provides insights into the intermolecular interactions within the crystal structure. For the compound , similar techniques could be used to analyze its physical and chemical properties, including stability, solubility, and potential for intermolecular interactions.
Relevant Case Studies
The antiviral activities of triazine derivatives make them subjects of interest in pharmacological research. The first paper reports that some of the synthesized triazine derivatives have the potential to reduce viral replication in human adenovirus type 5 and ECHO-9 virus . Although the compound is not directly studied, its structural similarity to the compounds tested suggests that it may also possess antiviral properties, warranting further investigation.
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research on derivatives closely related to 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide has shown potential in antiviral applications. For example, derivatives have been synthesized for the evaluation of antiviral and virucidal activities against human adenovirus and ECHO-9 virus, revealing that some compounds significantly reduce viral replication (Wujec et al., 2011).
Crystal Structure and Molecular Interaction
The crystal structures of compounds structurally similar to the chemical of interest have been elucidated, providing insights into their folded conformations and intramolecular hydrogen bonding. Such studies contribute to understanding how these compounds interact at the molecular level, which is crucial for the design of targeted therapeutic agents (Subasri et al., 2016).
Antimicrobial Activity
Another area of application involves the synthesis of derivatives to assess antimicrobial properties. A series of compounds, for example, demonstrated promising in vitro antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans (Baviskar et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16(7-5-2)10(17)8-19-12-13-11(18)9(3)14-15-12/h4-5H,1-2,6-8H2,3H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOACXSIYRAOTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)

![N,N-diethyl-4-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2522069.png)







![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)